molecular formula C24H48GdO6 B14873351 Gadolinium(III) 2-ethylhexanoate

Gadolinium(III) 2-ethylhexanoate

Cat. No.: B14873351
M. Wt: 589.9 g/mol
InChI Key: NOUJGCWXQLIZSJ-UHFFFAOYSA-N
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Description

Gadolinium(III) 2-ethylhexanoate (CAS 19189-19-6) is a rare earth organometallic compound with the molecular formula C₂₄H₄₅GdO₆ and a molecular weight of 586.87 g/mol. It is typically supplied as a viscous liquid in toluene (~25% concentration) and is widely used as a precursor for nanomaterials and catalyst in organic synthesis . Its role in mixed-metal precursor solutions (e.g., with cerium(III) or zirconium(IV) 2-ethylhexanoate) highlights its importance in synthesizing advanced materials like ceria-zirconia nanocomposites .

Properties

Molecular Formula

C24H48GdO6

Molecular Weight

589.9 g/mol

IUPAC Name

2-ethylhexanoic acid;gadolinium

InChI

InChI=1S/3C8H16O2.Gd/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);

InChI Key

NOUJGCWXQLIZSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Gd]

Origin of Product

United States

Preparation Methods

Synthetic Routes for Gadolinium(III) 2-Ethylhexanoate

Direct Reaction of Gadolinium Hydroxide with 2-Ethylhexanoic Acid

The most widely documented method involves the direct reaction of gadolinium hydroxide $$[ \text{Gd(OH)}3 ]$$ with 2-ethylhexanoic acid $$[ \text{CH}3(\text{CH}2)3\text{CH}(\text{C}2\text{H}5)\text{COOH} ]$$ in an anhydrous solvent system. This approach, detailed in U.S. Patent 6,001,280, proceeds via acid-base neutralization:
$$
\text{Gd(OH)}3 + 3 \text{RCOOH} \rightarrow \text{Gd(RCOO)}3 + 3 \text{H}2\text{O}
$$
where $$ \text{R} = \text{CH}(\text{C}
2\text{H}5)\text{CH}2\text{CH}2\text{CH}3 $$.

Key Steps:
  • Preparation of Amorphous Gadolinium Hydroxide :
    • Gadolinium chloride $$[ \text{GdCl}3 ]$$ or nitrate $$[ \text{Gd(NO}3\text{)}3 ]$$ is precipitated using sodium hydroxide $$[ \text{NaOH} ]$$ or ammonium hydroxide $$[ \text{NH}4\text{OH} ]$$.
    • The gelatinous $$[ \text{Gd(OH)}_3 ]$$ precipitate is washed with acetone to inhibit crystallization, ensuring high reactivity.
  • Reflux in Non-Polar Solvents :
    • Xylene or toluene is used to facilitate azeotropic water removal.
    • A 1:3 molar ratio of $$[ \text{Gd(OH)}_3 ]$$ to 2-ethylhexanoic acid is maintained, with excess acid acting as a reaction driver and viscosity stabilizer.
  • Purification :
    • Unreacted acid and solvent are removed via vacuum distillation.
    • The product is isolated as a viscous liquid with a gadolinium content exceeding 100 g/L.
Optimization Parameters:
Parameter Optimal Range Impact on Yield/Purity
Reaction Temperature 110–130°C Higher temperatures accelerate reaction but risk ligand degradation
Solvent Choice Xylene > Toluene Xylene’s higher boiling point improves water removal
Acid Excess 10–15% molar excess Ensures complete Gd$$^{3+}$$ coordination

Alternative Synthesis from Gadolinium Oxide

Gadolinium oxide $$[ \text{Gd}2\text{O}3 ]$$ serves as a cost-effective starting material in industrial settings. The reaction follows:
$$
\text{Gd}2\text{O}3 + 6 \text{RCOOH} \rightarrow 2 \text{Gd(RCOO)}3 + 3 \text{H}2\text{O}
$$

Protocol Adjustments:
  • Activation of $$[ \text{Gd}2\text{O}3 ]$$ : Pre-treatment with dilute nitric acid enhances reactivity by creating surface defects.
  • Solvent-Free Systems : Melt reactions at 150–160°C reduce solvent costs but require stringent moisture control.

Critical Factors Influencing Synthesis Efficiency

Ligand Purity and Steric Effects

2-Ethylhexanoic acid must be rigorously dried (≤0.01% water) to prevent hydrolysis of $$[ \text{Gd(OH)}_3 ]$$. Branched alkyl chains in the ligand improve solubility in non-polar media but slow reaction kinetics due to steric hindrance.

Solvent and Additive Selection

  • Viscosity Stabilizers : Tributyl citrate (5–10 wt%) prevents gelation during storage.
  • Co-Solvents : Hexane or heptane reduces viscosity for easier handling.

Industrial-Scale Production Challenges

Byproduct Management

Water generated during the reaction forms an azeotrope with xylene, necessitating Dean-Stark traps for continuous removal. Residual water >0.1% leads to incomplete coordination and reduced thermal stability.

Quality Control Metrics

Parameter Analytical Method Acceptance Criteria
Gd Content ICP-MS ≥98% theoretical yield
Free Acid Content Potentiometric Titration ≤2%
Viscosity Rotational Viscometer ≤20 cP at 25°C

Structural and Functional Insights from Characterization

Coordination Geometry

X-ray absorption fine structure (XAFS) studies confirm a tridentate binding mode, with each 2-ethylhexanoate ligand coordinating via two carboxylate oxygens and one alkyl chain interaction.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, making the compound suitable for high-temperature applications like polymer catalysis.

Comparative Analysis with Related Gadolinium Carboxylates

Compound Synthesis Temperature (°C) Solubility in Toluene (g/mL) Thermal Decomposition (°C)
Gadolinium(III) neodecanoate 120–140 0.85 210
This compound 110–130 0.92 220
Gadolinium(III) octanoate 100–120 0.78 195

Chemical Reactions Analysis

Direct Ligand Exchange

Amorphous gadolinium hydroxide reacts with 2-ethylhexanoic acid under controlled conditions:

Gd(OH)3+3RCOOHGd(RCOO)3+3H2O\text{Gd(OH)}_3 + 3\,\text{RCOOH} \rightarrow \text{Gd(RCOO)}_3 + 3\,\text{H}_2\text{O}

Conditions :

  • Temperature: 85°C (±5°C)

  • Molar ratio: ≥20% excess carboxylic acid to ensure complete reaction

  • Solvent: Hydrocarbon (e.g., heptane) for solubility

Metathesis Reaction

An alternative method involves sodium 2-ethylhexanoate and gadolinium chloride:

3Na(RCOO)+GdCl3Gd(RCOO)3+3NaCl3\,\text{Na(RCOO)} + \text{GdCl}_3 \rightarrow \text{Gd(RCOO)}_3 + 3\,\text{NaCl}

Key Steps :

  • Sodium hydroxide neutralizes 2-ethylhexanoic acid to form sodium 2-ethylhexanoate.

  • Gadolinium chloride is added, precipitating Gd(EH)₃ into the organic phase .

Decomposition Reactions

Gd(EH)₃ undergoes thermal and oxidative decomposition:

Reaction Type Conditions Products Applications
Thermal Decomposition >200°CGadolinium oxide (Gd₂O₃), CO₂, H₂OElectronics, ceramics
Oxidation O₂-rich environmentGd₂O₃, organic byproductsCatalyst precursors
Reduction H₂ atmosphereLower oxidation states of Gd (e.g., Gd²⁺)Experimental; limited data

Hydrolysis and Solubility

  • Hydrolysis : In aqueous environments, partial dissociation occurs:

    Gd(EH)3Gd3++3EH\text{Gd(EH)}_3 \rightleftharpoons \text{Gd}^{3+} + 3\,\text{EH}^-

    This releases free Gd³⁺ ions, which can accumulate in biological tissues .

  • Solubility :

    • Insoluble in water.

    • Soluble in hydrocarbons (e.g., heptane, toluene) and polar aprotic solvents .

Coordination Chemistry

Gd³⁺ coordinates with three 2-ethylhexanoate ligands in a bidentate manner, forming a six-coordinate complex. Structural comparisons with analogous lanthanide compounds:

Compound Coordination Number Magnetic Moment (μB) Thermal Stability
Gd(EH)₃6~7.94 (high)Decomposes at 200°C
Ce(EH)₃6~2.4Stable up to 180°C
Nd(EH)₃6~3.6Stable up to 190°C

Scientific Research Applications

Gadolinium(III) 2-ethylhexanoate is a gadolinium source that is soluble in organic solvents as an organometallic compound, otherwise known as a metalorganic, organo-inorganic, or metallo-organic compound . Ethylhexanoates, like this compound, are carboxylates with commercial applications . Gadolinium is used for its high magnetic moment and in phosphors and scintillator material .

Applications of this compound

  • Catalysis this compound can serve as a catalyst in organic reactions, especially those involving polymerization . They are also used in catalysts for oxidation and hydrogenation .
  • Adhesion promoter this compound is used as an adhesion promoter .
  • MRI contrast agents Gadolinium compounds are frequently used as contrast agents in magnetic resonance imaging (MRI) . Gadolinium(III)-based nanoparticles (Gd-NPs) are utilized to formulate enhanced contrast agents because they are thermodynamically and kinetically stable, possess high relaxivity, have good water solubility and in vivo stability, exhibit low toxicity, and offer better control over the molecular size and functionalization .
  • ** নানোম্যাটেরিয়ালস** this compound may have uses in nanomaterials.

Mechanism of Action

The mechanism of action of gadolinium 2-ethylhexanoate involves its ability to interact with various molecular targets and pathways. In MRI applications, gadolinium 2-ethylhexanoate acts as a contrast agent by altering the magnetic properties of nearby water molecules, enhancing the contrast of the images. The gadolinium ion has a high magnetic moment, which shortens the relaxation times of hydrogen protons in water, resulting in a stronger signal on MRI scans .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State (25°C) Concentration/Formulation
Gadolinium(III) 2-ethylhexanoate C₂₄H₄₅GdO₆ 586.87 Viscous liquid ~25% in toluene
Chromium(III) 2-ethylhexanoate C₂₄H₄₅CrO₆ 481.62 Liquid/solid 65–70% in mineral spirits
Iron(III) 2-ethylhexanoate C₂₄H₄₅FeO₆ 531.47 Liquid (≤228°C) 6% Fe in mineral spirits
Cerium(III) 2-ethylhexanoate C₂₄H₄₅CeO₆ 569.70 White crystalline solid 49% in 2-ethylhexanoic acid
Yttrium(III) 2-ethylhexanoate C₂₄H₄₅YO₆ 525.43 Liquid/solid 10% w/v in n-hexane
Neodymium(III) 2-ethylhexanoate C₂₄H₄₅NdO₆ 582.93 Liquid 10–15% Nd in solvent

Key Observations :

  • Gadolinium has the highest molecular weight among these compounds, reflecting its rare earth metal core.
  • Physical states vary significantly: cerium(III) is solid, while chromium(III) and gadolinium(III) are liquid formulations in solvents.

Thermal Stability and Decomposition

Compound Boiling Point/Decomposition Temperature Decomposition Products/Process
Iron(III) 2-ethylhexanoate 228°C (boiling) Decomposes to Fe₃O₄ at ≥475°C
Chromium(III) 2-ethylhexanoate Not explicitly reported Stable under catalytic conditions (≤200°C)
Cerium(III) 2-ethylhexanoate Not explicitly reported Forms CeO₂ nanoparticles
This compound Not explicitly reported Used in high-temperature synthesis (e.g., with zirconium precursors)

Key Observations :

  • Iron(III) 2-ethylhexanoate exhibits unique phase transitions: liquid below 228°C, decomposing to magnetite (Fe₃O₄) at 475°C, critical for magnetic material synthesis .
  • Gadolinium’s thermal behavior is inferred from its use in mixed precursors for high-temperature nanomaterial synthesis .

Catalytic Performance

Compound Application Efficiency/Outcome
Chromium(III) 2-ethylhexanoate Epoxidation of vegetable oils 98% conversion (70% mineral oil formulation)
This compound Nanomaterial precursor (Ce/Zr oxides) Enables stoichiometric control in nanocomposites
Cerium(III) 2-ethylhexanoate Lewis acid catalyst in ester synthesis High activity in coordination complexes
Iron(III) 2-ethylhexanoate Polymerization catalyst Effective in pharmaceutical intermediates

Key Observations :

  • Chromium(III) demonstrates superior catalytic efficiency in epoxidation compared to alternatives like triphenylphosphine (68%) .
  • Gadolinium(III) and cerium(III) synergize in precursor solutions for advanced oxides, leveraging their redox properties .

Q & A

Basic: What are the standard methods for synthesizing and characterizing Gadolinium(III) 2-ethylhexanoate?

Methodological Answer:
this compound is typically synthesized via the reaction of gadolinium salts (e.g., GdCl₃) with 2-ethylhexanoic acid in a solvent system like mineral spirits or xylenes. Key steps include:

  • Solvent Selection : Use mineral spirits (~25% Gd) or xylenes (70-75% purity) as carriers to stabilize the compound .
  • Reaction Conditions : Maintain stoichiometric control (e.g., 1:3 molar ratio of Gd³⁺ to 2-ethylhexanoate ligands) to ensure complete chelation .
  • Characterization :
    • Elemental Analysis : Quantify gadolinium content via inductively coupled plasma (ICP) spectroscopy (target: 8–10% Gd) .
    • Infrared Spectroscopy : Confirm ligand coordination by identifying carboxylate stretching bands (~1540 cm⁻¹ and ~1450 cm⁻¹) .
    • Assay Validation : Measure purity via gravimetric analysis (e.g., 74–92% assay range for analogous rare-earth compounds) .

Basic: How should researchers handle and store this compound safely?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, goggles, and lab coats. The compound may release toxic fumes upon heating (similar to chromium and cerium analogs) .
  • Storage : Keep in well-ventilated areas away from ignition sources. Store in airtight containers to prevent oxidation or moisture absorption .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal in approved hazardous waste facilities .

Advanced: How can this compound be applied in thin-film fabrication for catalytic or electronic materials?

Methodological Answer:

  • Precursor Preparation : Dissolve the compound in hexanes (15% w/w) and filter through a 0.2 µm membrane to remove particulates .
  • Spin-Coating : Apply the solution to substrates (e.g., silicon wafers) using a two-step spin process (e.g., 1000 rpm for 7 sec, 3000 rpm for 60 sec) to achieve uniform films .
  • Thermal Processing : Anneal films at 300–500°C in inert atmospheres to decompose organic ligands and form gadolinium oxide (Gd₂O₃) layers. Monitor phase transitions via X-ray diffraction (XRD) .

Advanced: How do solvent systems (e.g., mineral spirits vs. xylenes) impact the reactivity of this compound in organic synthesis?

Methodological Answer:

  • Solvent Effects :
    • Mineral Spirits : Provide moderate polarity, enhancing solubility for ligand-exchange reactions (e.g., transesterification). Ideal for low-temperature syntheses .
    • Xylenes : Increase thermal stability (boiling point: ~140°C), suitable for high-temperature catalysis (e.g., polymerization) .
  • Reactivity Testing : Compare catalytic efficiency in model reactions (e.g., ring-opening polymerization of ε-caprolactone) using gas chromatography (GC) to quantify monomer conversion .

Advanced: How can researchers resolve contradictions in reported gadolinium content across synthesis protocols?

Methodological Answer:

  • Source Verification : Cross-check gadolinium concentrations using ICP and thermogravimetric analysis (TGA). For example, a 25% Gd in mineral spirits may correspond to 78% assay purity after solvent evaporation .
  • Batch Consistency : Implement quality control via Fourier-transform infrared (FTIR) spectroscopy to detect solvent residues or unreacted ligands that skew elemental analysis .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR in deuterated solvents (e.g., CDCl₃) to identify ethylhexanoate ligand signals (δ 0.8–1.5 ppm for alkyl groups) .
  • X-ray Photoelectron Spectroscopy (XPS) : Validate gadolinium oxidation state (Gd³⁺ binding energy: ~1,185 eV) and ligand coordination .

Advanced: What strategies optimize this compound’s catalytic performance in oxidation reactions?

Methodological Answer:

  • Ligand Tuning : Modify alkyl chain length in carboxylate ligands (e.g., 2-ethylhexanoate vs. octanoate) to adjust steric effects and reaction kinetics .
  • Kinetic Studies : Use in situ UV-Vis spectroscopy to monitor intermediate formation during catalytic cycles (e.g., Gd-peroxo complexes) .

Basic: How should researchers design experiments to assess the compound’s stability under varying humidity and temperature?

Methodological Answer:

  • Accelerated Aging Tests : Expose samples to 40–80°C and 30–90% relative humidity. Monitor degradation via:
    • FTIR : Detect hydrolysis by observing shifts in carboxylate peaks .
    • Karl Fischer Titration : Quantify moisture uptake .

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